molecular formula C8H7F2NO2 B14152091 (S)-2-Amino-2-(2,5-difluorophenyl)acetic acid CAS No. 1228561-02-1

(S)-2-Amino-2-(2,5-difluorophenyl)acetic acid

Cat. No.: B14152091
CAS No.: 1228561-02-1
M. Wt: 187.14 g/mol
InChI Key: FSTDRNWTSCJIRN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-azaniumyl-2-(2,5-difluorophenyl)acetate is a chemical compound characterized by the presence of an azaniumyl group and a difluorophenyl group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-2-(2,5-difluorophenyl)acetate typically involves the reaction of 2,5-difluorophenylacetic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of (2S)-2-azaniumyl-2-(2,5-difluorophenyl)acetate may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-2-(2,5-difluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium, H₂O₂ in the presence of a catalyst.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-azaniumyl-2-(2,5-difluorophenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating inflammatory disorders and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-azaniumyl-2-(2,5-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-difluorophenyl)acetic acid
  • 2-(3,5-difluorophenyl)acetic acid
  • 2-(4-fluorophenyl)acetic acid

Uniqueness

(2S)-2-azaniumyl-2-(2,5-difluorophenyl)acetate is unique due to the presence of both an azaniumyl group and a difluorophenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1228561-02-1

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

(2S)-2-amino-2-(2,5-difluorophenyl)acetic acid

InChI

InChI=1S/C8H7F2NO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI Key

FSTDRNWTSCJIRN-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](C(=O)O)N)F

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.